molecular formula C10H14ClNO2S B4870711 1-(3-chlorophenyl)-N-propylmethanesulfonamide

1-(3-chlorophenyl)-N-propylmethanesulfonamide

Cat. No.: B4870711
M. Wt: 247.74 g/mol
InChI Key: DEARNJKOBHEWAQ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-propylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a 3-chlorophenyl group attached to a methanesulfonamide moiety, with a propyl group as a substituent. The presence of the chlorophenyl group imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-propylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S/c1-2-6-12-15(13,14)8-9-4-3-5-10(11)7-9/h3-5,7,12H,2,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEARNJKOBHEWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-propylmethanesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzenesulfonyl chloride+propylamine1-(3-chlorophenyl)-N-propylmethanesulfonamide+HCl\text{3-chlorobenzenesulfonyl chloride} + \text{propylamine} \rightarrow \text{1-(3-chlorophenyl)-N-propylmethanesulfonamide} + \text{HCl} 3-chlorobenzenesulfonyl chloride+propylamine→1-(3-chlorophenyl)-N-propylmethanesulfonamide+HCl

The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(3-chlorophenyl)-N-propylmethanesulfonamide can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-propylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized to sulfone or reduced to sulfide, depending on the reagents used.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the sulfonamide bond.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) in aqueous solutions.

Major Products Formed

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Hydrolysis: Formation of 3-chlorobenzenesulfonic acid and propylamine.

Scientific Research Applications

1-(3-chlorophenyl)-N-propylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of bacterial infections and other diseases.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-propylmethanesulfonamide is primarily based on its ability to inhibit the activity of certain enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication. This mechanism makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-propylmethanesulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different substituents on the phenyl ring.

    Sulfadiazine: A sulfonamide with a pyrimidine ring, used in the treatment of toxoplasmosis.

    Sulfisoxazole: A sulfonamide with an isoxazole ring, used to treat urinary tract infections.

The uniqueness of 1-(3-chlorophenyl)-N-propylmethanesulfonamide lies in its specific substituents, which can influence its pharmacokinetic properties and spectrum of activity. The presence of the 3-chlorophenyl group may enhance its binding affinity to target enzymes and improve its stability under physiological conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.